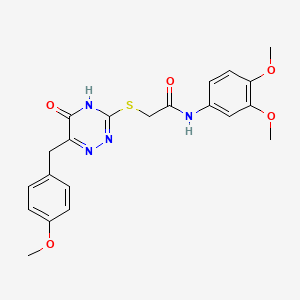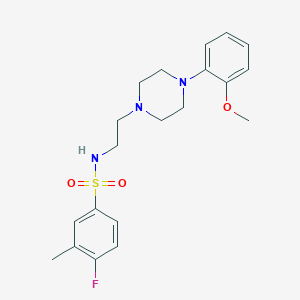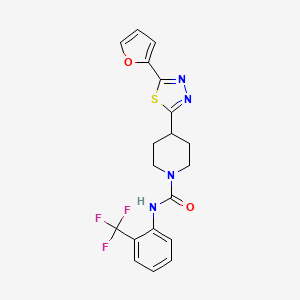
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2S and its molecular weight is 422.43. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Research on azole derivatives, including compounds structurally related to 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, has demonstrated antimicrobial activities. For example, the synthesis and evaluation of azole derivatives starting from furan-2-carbohydrazide have shown activity against microorganisms. These compounds were characterized by various spectroscopic methods and displayed promising antimicrobial properties against tested bacteria and fungi (Başoğlu et al., 2013).
Neuroinflammation Imaging
A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), closely related to the chemical structure , has been developed for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This compound shows potential for studying neuroinflammatory conditions, including traumatic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's (Horti et al., 2019).
Neurodegenerative Disease Research
The development of radioligands for PET imaging of CSF1R highlights the role of neuroinflammation in neurodegenerative diseases. A study on 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1) for PET imaging of CSF1R demonstrated its potential for imaging neuroinflammation, an emerging target in neurodegenerative disease research (Lee et al., 2022).
Spectroscopic Study of Organic Ligands
Furan ring-containing organic ligands, such as ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been synthesized and analyzed for their antimicrobial activity and chelating properties. These studies provide insights into the potential applications of such compounds in medicinal chemistry and materials science (Patel, 2020).
Adenosine A2A Receptor Inverse Agonists
Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives, including those with furan-2-yl groups, have been explored as potent and selective human A2A adenosine receptor (AR) antagonists/inverse agonists. These compounds hold promise for treating neurodegenerative disorders and are a testament to the therapeutic potential of furan-2-yl compounds in neuroscience (Varano et al., 2020).
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that many heterocyclic compounds, including imidazole derivatives, often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Many heterocyclic compounds, including imidazole derivatives, are known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that the biological activity of many heterocyclic compounds, including imidazole derivatives, can be influenced by factors such as ph, temperature, and the presence of other substances .
特性
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)13-4-1-2-5-14(13)23-18(27)26-9-7-12(8-10-26)16-24-25-17(29-16)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXBRXWAZPCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

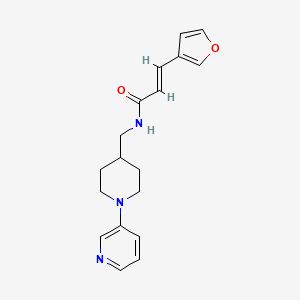
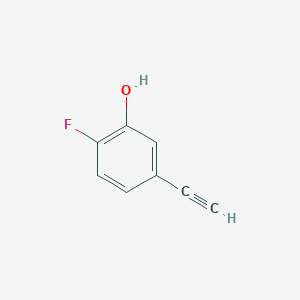

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)
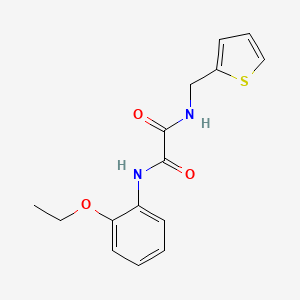
![2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2772463.png)



![4-Ethyl-5-fluoro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2772470.png)
![3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772472.png)

